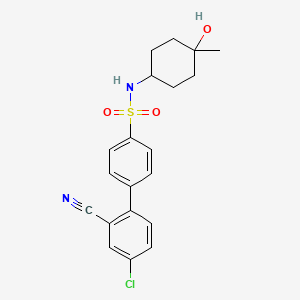
SARS-CoV-2-IN-45
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2-IN-45 is a novel compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of inhibitors designed to target specific proteins and pathways involved in the viral replication and infection process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-45 typically involves multi-step organic synthesis techniques. The process begins with the preparation of key intermediates, followed by their sequential coupling and functionalization. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-45 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
SARS-CoV-2-IN-45 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication and infection in cell culture and animal models.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 and other viral infections.
Industry: Utilized in the development of diagnostic assays and antiviral coatings for surfaces and medical devices.
Mechanism of Action
SARS-CoV-2-IN-45 exerts its effects by targeting specific proteins and pathways involved in the viral replication process. The compound binds to the active site of the viral protease, inhibiting its activity and preventing the cleavage of viral polyproteins. This disruption of the viral life cycle ultimately reduces the production of new viral particles and limits the spread of infection.
Comparison with Similar Compounds
Similar Compounds
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Favipiravir: Another antiviral that inhibits viral RNA polymerase.
Lopinavir/Ritonavir: Protease inhibitors used in combination to treat viral infections.
Uniqueness
SARS-CoV-2-IN-45 is unique in its specific targeting of the viral protease, which is a critical enzyme for viral replication. This specificity may result in fewer off-target effects and a more favorable safety profile compared to other antiviral agents.
Properties
Molecular Formula |
C20H20O7 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(2Z)-6-(methoxymethoxy)-2-[[4-methoxy-3-(methoxymethoxy)phenyl]methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C20H20O7/c1-22-11-25-14-5-6-15-17(10-14)27-19(20(15)21)9-13-4-7-16(24-3)18(8-13)26-12-23-2/h4-10H,11-12H2,1-3H3/b19-9- |
InChI Key |
ANNWYWFBYWRXDL-OCKHKDLRSA-N |
Isomeric SMILES |
COCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OCOC)/O2 |
Canonical SMILES |
COCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OCOC)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)



